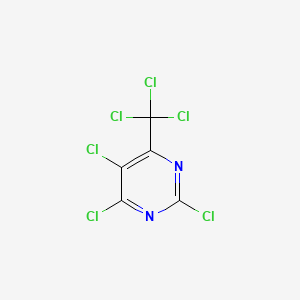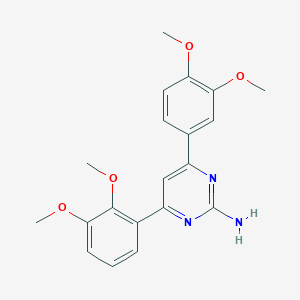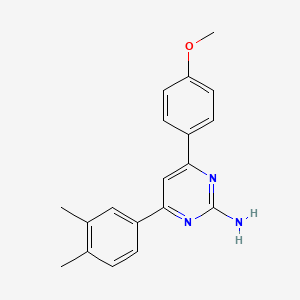
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CPDP) is an organic compound with a wide range of applications in scientific research. It has a unique structure combining two aromatic rings with a pyrimidine ring, which makes it a potential scaffold for drug design. CPDP has been extensively studied in recent years due to its potential to be used in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many scientific research applications, including drug design and medicinal chemistry. In drug design, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used as a scaffold for the design of novel therapeutic agents. In medicinal chemistry, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used to synthesize new compounds with potential therapeutic applications. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is believed to act as an inhibitor of enzymes and receptors. It binds to these molecules and inhibits their activity, thus preventing the action of certain biological processes. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of a complex between 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and the target molecule.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes and receptors, as well as modulate the activity of certain hormones. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. Additionally, it is relatively inexpensive compared to other compounds. However, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, there is still a lack of understanding of the exact mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, which can limit its use in certain experiments.
Direcciones Futuras
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many potential future applications. It could be used to develop new drugs and therapeutic agents, as well as to study enzyme inhibition and receptor binding. Additionally, further research could be done to better understand the mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and its effects on biochemical and physiological processes. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could also be used to study the effects of environmental toxins and pollutants on biological systems. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could be used as a scaffold for the design of novel compounds with potential therapeutic applications.
Métodos De Síntesis
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde in the presence of a catalyst such as piperidine. This reaction produces 4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine. The second step involves the reduction of the nitro group to an amine group, which is done using sodium borohydride.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJFUEFTHFIAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)











![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
